molecular formula C6H11NO B050204 (1-Aminocyclopent-3-EN-1-YL)methanol CAS No. 76910-11-7

(1-Aminocyclopent-3-EN-1-YL)methanol

Cat. No.: B050204
CAS No.: 76910-11-7
M. Wt: 113.16 g/mol
InChI Key: NWIIFKYGKOLKML-UHFFFAOYSA-N
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Description

(1-Aminocyclopent-3-EN-1-YL)methanol is an organic compound with the molecular formula C6H11NO It is characterized by a cyclopentene ring with an amino group and a hydroxymethyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Aminocyclopent-3-EN-1-YL)methanol typically involves the reaction of cyclopentene derivatives with suitable reagentsFor example, 3-cyclopentene-1-carboxylic acid can be reduced to the corresponding alcohol, which is then converted to the amine using reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(1-Aminocyclopent-3-EN-1-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding cyclopentane derivative using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: Hydrogen gas (H2) with Pd/C or other hydrogenation catalysts.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Cyclopentane derivatives.

    Substitution: Various substituted cyclopentene derivatives depending on the reagents used.

Scientific Research Applications

(1-Aminocyclopent-3-EN-1-YL)methanol has several applications in scientific research:

Mechanism of Action

The mechanism by which (1-Aminocyclopent-3-EN-1-YL)methanol exerts its effects depends on its interactions with molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the hydroxymethyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanol: Similar structure but lacks the amino group.

    Cyclopentylamine: Similar structure but lacks the hydroxymethyl group.

    Cyclopentene: The parent hydrocarbon without any functional groups.

Uniqueness

(1-Aminocyclopent-3-EN-1-YL)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the cyclopentene ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

(1-aminocyclopent-3-en-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c7-6(5-8)3-1-2-4-6/h1-2,8H,3-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIIFKYGKOLKML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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